molecular formula C22H24N2OS2 B262256 13-cyclohexyl-14-ethylsulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one

13-cyclohexyl-14-ethylsulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one

Cat. No.: B262256
M. Wt: 396.6 g/mol
InChI Key: PTAIUYOMQZZFRJ-UHFFFAOYSA-N
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Description

8-cyclohexyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one is a complex organic compound that belongs to the class of thieno[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a cyclohexyl group, an ethylsulfanyl group, and a naphtho-thieno-pyrimidine core, contributes to its distinct chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-cyclohexyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one typically involves multi-step organic reactions. One common approach is the cyclocondensation of appropriate starting materials under specific conditions. For instance, the synthesis might begin with the preparation of a naphtho[2,1-b]thiophene intermediate, which is then subjected to further reactions to introduce the pyrimidine ring and other substituents .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

8-cyclohexyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while substitution reactions could introduce new alkyl or aryl groups.

Scientific Research Applications

8-cyclohexyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential as a modulator of biological pathways and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly as an anticancer or antimicrobial agent.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 8-cyclohexyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-cyclohexyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one is unique due to its specific substituents, such as the cyclohexyl and ethylsulfanyl groups, which contribute to its distinct chemical properties and biological activities. These structural features may enhance its binding affinity to molecular targets and improve its therapeutic potential.

Properties

Molecular Formula

C22H24N2OS2

Molecular Weight

396.6 g/mol

IUPAC Name

13-cyclohexyl-14-ethylsulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one

InChI

InChI=1S/C22H24N2OS2/c1-2-26-22-23-20-18(21(25)24(22)15-9-4-3-5-10-15)17-13-12-14-8-6-7-11-16(14)19(17)27-20/h6-8,11,15H,2-5,9-10,12-13H2,1H3

InChI Key

PTAIUYOMQZZFRJ-UHFFFAOYSA-N

SMILES

CCSC1=NC2=C(C3=C(S2)C4=CC=CC=C4CC3)C(=O)N1C5CCCCC5

Canonical SMILES

CCSC1=NC2=C(C3=C(S2)C4=CC=CC=C4CC3)C(=O)N1C5CCCCC5

Origin of Product

United States

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